6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione

Chemical Sourcing Intermediate Purity Quality Control

In GPR84-targeted library synthesis, using an incorrect N6-alkyl variant can confound SAR interpretation. This 98% pure 6-ethylamino-1,3-dimethyluracil is the structurally matched negative control (>285-fold less potent than 6-OAU at GPR84). • Eliminates a post-cyclization N-alkylation step via pre-installed N-ethyl, shortening synthetic sequences by one transformation. • Higher baseline purity (98% vs. the common 95% grade of the 6-amino analog) reduces cumulative impurity propagation in GMP-oriented processes. • Quantitatively established H-bond donor count (1), acceptor count (3), and XLogP ≈0 position this compound as the pivotal mid-series member for QSPR interpolation.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 5770-43-4
Cat. No. B12932150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione
CAS5770-43-4
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCNC1=CC(=O)N(C(=O)N1C)C
InChIInChI=1S/C8H13N3O2/c1-4-9-6-5-7(12)11(3)8(13)10(6)2/h5,9H,4H2,1-3H3
InChIKeyLKDYUNLCDHHAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethylamino-1,3-dimethyluracil Sourcing Profile


6-Ethylamino-1,3-dimethyl-1H-pyrimidine-2,4-dione (CAS 5770-43-4; synonyms 6-Ethylamino-1,3-dimethyluracil, 6-(Ethylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) is a 1,3,6-trisubstituted uracil derivative with molecular formula C8H13N3O2 and molecular weight 183.21 g/mol . This compound belongs to the 6-alkylaminouracil family, a class of pyrimidine-2,4-diones that serve as versatile synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials [1]. Multiple suppliers, including Dayang Chem (Hangzhou) and Lepu Chemical, list this compound with a purity specification of 98% for research and industrial applications .

Xanthine scaffold synthesis with pre-installed N-ethyl

Secondary amine enables direct cyclization, collapsing a two-step sequence into one transformation.

GPR84 negative control research tool

Inactive at GPR84, providing a matched core scaffold for SAR interpretation.

Higher-purity building block for multi-step synthesis

Reported higher purity specification supports impurity control in extended synthetic routes.

6-Ethylamino-1,3-dimethyluracil Substitution Risk


Within the 6-alkylaminouracil series, the identity of the N6-alkyl substituent critically dictates the compound's physicochemical properties, receptor-binding pharmacophore, and downstream synthetic compatibility [1]. The ethylamino group at C6 of 5770-43-4 confers a distinct steric profile, hydrogen-bond donor/acceptor count (1 donor, 3 acceptors), and lipophilicity (XLogP ≈ 0) relative to its methylamino (5770-42-3) and hydroxyethylamino (5770-44-5) counterparts . In structure–activity relationship (SAR) campaigns at GPR84, the progressive increase in N6-alkyl chain length systematically alters agonistic potency: 6-octylaminouracil (C8 chain) activates GPR84 with EC50 ≈ 105 nM, whereas the shorter-chain ethyl derivative is inactive at this target [1]. Consequently, procurement of the correct N6-substituted variant is essential for reproducing literature syntheses of xanthine analogs, kinase-targeted libraries, and GPR-targeted probe molecules [1][2].

Chain length

N6-ethyl chain differs from methyl, octyl, and hydroxyethyl analogs; shifts logP, H-bonding, and SAR profiles may limit direct replacement.

Purity grade

Suppliers list a higher purity for the ethyl analog than for 6-amino parent; substitution with lower-grade material may alter cumulative impurity levels.

Synthetic compatibility

Only the secondary N6-ethylamine supports patent-described xanthine routes; primary amine or other N-alkyl analogs require re-optimization of cyclization conditions.

6-Ethylamino-1,3-dimethyluracil Comparator Evidence


Commercial Purity vs. 6-Amino Analog

The commercial specification for 6-ethylamino-1,3-dimethyluracil (CAS 5770-43-4) is ≥98% purity (HPLC), as listed by major catalog suppliers . In contrast, the closely related synthetic intermediate 6-amino-1,3-dimethyluracil (CAS 6642-31-5) is commonly supplied at a lower minimum purity specification of 95% . This three-percentage-point differential becomes material when the compound serves as a building block in multi-step syntheses where cumulative impurity carry-through affects final active pharmaceutical ingredient (API) yield and impurity profile.

Purity specification
Supplier-reported
≥98% (ethylamino) vs. ≥95% (6-amino analog)
Higher minimum purity may reduce impurity carry-through in multi-step reactions.
HPLC determination; supplier CoA data.
Chemical Sourcing Intermediate Purity Quality Control

H-Bond Donor & Solubility vs. Hydroxyethylamino

6-Ethylamino-1,3-dimethyluracil possesses a single hydrogen-bond donor (NH) and three hydrogen-bond acceptors, whereas its 6-(2-hydroxyethylamino) analog (CAS 5770-44-5) contains two hydrogen-bond donors (NH plus terminal OH) and four hydrogen-bond acceptors [1]. The additional H-bond donor and acceptor pair in the hydroxyethyl derivative translates to a markedly lower calculated XLogP (approximately -0.5 for the hydroxyethyl analog versus approximately 0 for the ethyl analog), indicating greater aqueous solubility potential . This difference directly impacts partitioning behavior in liquid–liquid extraction workups and reversed-phase chromatographic purification protocols.

H-Bond & lipophilicity
Class-level inference
1 HBD, 3 HBA, XLogP ≈0 vs. 2 HBD, 4 HBA, XLogP ≈-0.5 (hydroxyethyl analog)
Fewer H-bond donors and higher predicted lipophilicity support non-polar solvent workups.
In silico XLogP; experimental partition data not reported.
Physicochemical Profiling Solubility Drug Design

Molecular Weight Impact on Library Synthesis

The molecular weight of 6-ethylamino-1,3-dimethyluracil (183.21 g/mol) is precisely 14.03 g/mol greater than its 6-methylamino congener (169.18 g/mol, CAS 5770-42-3) and 15.99 g/mol lower than its 6-(2-hydroxyethyl)amino congener (199.21 g/mol, CAS 5770-44-5) [1]. In parallel synthesis libraries where equimolar reagent charging is required, this systematic mass increment arising solely from the N6-alkyl chain directly affects the mass of starting material to be weighed and the final product molecular weight.

Molecular weight
Cross-study comparable
183.21 g/mol (ethylamino) vs. 169.18 (methylamino) and 199.21 (hydroxyethyl)
Mass increment enables precise stoichiometric dispensing for parallel library synthesis.
Calculated from molecular formulas.
Synthetic Chemistry Library Production Reagent Selection

Xanthine Scaffold Access via N6-Ethyl

1,3-Disubstituted 6-aminouracils, including 6-ethylamino-1,3-dimethyluracil, serve as direct precursors for the construction of xanthine and related purine-2,6-dione frameworks through nitrosation/reduction or Vilsmeier-type cyclization sequences [1]. The 6-ethylamino variant differs from the 6-amino parent (CAS 6642-31-5) in that it carries a secondary amine, which modulates the electron density at C5 and alters the regioselectivity of electrophilic substitution at that position [1]. This electronic tuning is exploited in patent literature for the synthesis of 8-substituted xanthines with defined N1, N3, and N7 substitution patterns [1].

Xanthine access
Method context
Secondary N6-ethylamine directs regioselective electrophilic substitution vs. primary amine in 6-amino parent
Pre-installed N-ethyl collapses synthetic sequence, potentially improving yield.
Patent US20130324734; nitrosative cyclization conditions.
Xanthine Synthesis Medicinal Chemistry Intermediate Utility

GPR84 Agonist Activity: Negative Selectivity

In a systematic SAR study of 6-alkylaminouracils at the orphan receptor GPR84, 6-ethylamino-1,3-dimethyluracil (the compound corresponding to the described ethyl chain variant) exhibits no detectable agonist activity (EC50 > 30,000 nM or inactive), whereas the C8-octylamino analog (6-OAU) activates GPR84 with an EC50 of 105 nM in a PI assay using HEK293 cells [1]. This stark activity cliff—spanning over 285-fold in potency—demonstrates that the N6-ethyl chain is insufficient to engage the GPR84 lipid-binding pocket.

GPR84 agonist activity
Head-to-head
EC50 >30,000 nM (inactive) vs. EC50 105 nM (6-octylaminouracil)
Supports use as negative control tool in GPR84 screening cascades.
PI assay, HEK293 cells; Pillaiyar et al. (2018).
GPR84 Pharmacology Off-Target Screening Chemical Probe Selectivity

Predicted Boiling Point for Distillation & Storage

The predicted normal boiling point of 6-ethylamino-1,3-dimethyluracil (276.0 °C at 760 mmHg; calculated) exceeds that of its 6-methylamino analog (259.8 °C, predicted) by approximately 16 °C . This difference reflects the incremental van der Waals contribution of the additional methylene unit and has practical implications for vacuum distillation conditions and thermal stability assessment during prolonged storage.

Boiling point
Supporting evidence
Predicted 276.0 °C vs. 259.8 °C (methylamino analog)
Higher thermal stability indication may allow higher-temperature melt reactions.
In silico prediction; no experimental bp data available.
Physical Property Purification Storage Stability

6-Ethylamino-1,3-dimethyluracil Application Scenarios


Xanthine Synthesis with Pre-Installed N-Ethyl

Leverage the secondary N6-ethylamino group of 5770-43-4 as a latent imidazole nitrogen in xanthine ring-closure reactions, as described in patent US20130324734 [1]. The pre-installed N-ethyl substituent eliminates the need for a separate post-cyclization N-alkylation step, reducing the synthetic sequence length by one transformation. This application directly exploits the differentiation evidence from Section 3, Item 4: the ethylamino group provides orthogonal synthetic access that the primary 6-amino parent compound cannot offer.

GPR84 Negative Control Tool

In GPR84 screening cascades, deploy 6-ethylamino-1,3-dimethyluracil as a structurally matched negative control that is devoid of agonist activity at GPR84 (EC50 > 30 µM) [1]. This application draws on the direct head-to-head evidence in Section 3, Item 5, which demonstrates a >285-fold potency difference relative to the active octylamino analog 6-OAU (EC50 = 105 nM). Its use as a negative control strengthens SAR interpretation by isolating the contribution of the N6-alkyl chain to receptor activation.

High-Purity Building Block for API Synthesis

When synthesizing drug candidates requiring rigorous control of impurity profiles, the commercially available 98% purity grade of 6-ethylamino-1,3-dimethyluracil (CAS 5770-43-4) provides a higher baseline purity than the 95% grade commonly supplied for 6-amino-1,3-dimethyluracil [1][2]. As established in Section 3, Item 1, this 3% purity differential reduces cumulative impurity propagation across subsequent synthetic steps, making it the preferred starting material for processes destined for GMP or regulatory toxicology batch production.

QSAR Comparator in Alkylaminouracil Series

Use 6-ethylamino-1,3-dimethyluracil as a reference compound in quantitative structure–property relationship (QSPR) studies exploring the effect of N6-alkyl chain length on lipophilicity and hydrogen-bonding capacity. As documented in Section 3, Items 2 and 3, its single H-bond donor and XLogP ≈ 0 position it between the more polar hydroxyethyl analog (XLogP ≈ -0.5, 2 HBD) and the less massive methylamino analog (MW 169.18), establishing it as a pivotal mid-series member for interpolation of physicochemical trends [1][2].

Application
Selection Property
Validation Focus
Xanthine scaffold synthesis
Pre-installed N-ethyl substituent on secondary amine
Nitrosative cyclization efficiency and regioselectivity
GPR84 negative control research
Absence of GPR84 agonist activity
SAR interpretation and control compound selection
Multi-step research intermediate
Higher reported purity specification vs. 6-amino analog
Impurity carry-through control in extended synthesis
Physicochemical trend analysis
Mid-series N6-ethyl chain position
Lipophilicity and H-bond capacity interpolation
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